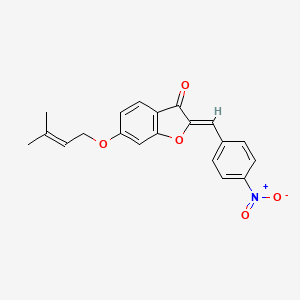

![molecular formula C25H20F3N3O2 B2762920 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea CAS No. 1116025-91-2](/img/structure/B2762920.png)

1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This would involve a detailed description of how the compound is synthesized, including the starting materials, the reactions used, the conditions under which the reactions are carried out, and the yields of the reactions .Chemical Reactions Analysis

This would involve a discussion of the chemical reactions that the compound undergoes. This could include reactions in which the compound is synthesized, as well as reactions in which the compound is used as a reactant .Physical And Chemical Properties Analysis

This would include a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity .I hope this general information is helpful. For more specific information about “1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea”, I would recommend consulting the scientific literature or a database of chemical information .

Scientific Research Applications

- 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea has demonstrated promising anticancer activity. Researchers have investigated its effects on tumor cell lines, revealing potential inhibition of cell proliferation and induction of apoptosis. Further studies explore its mechanism of action, potential synergies with existing chemotherapeutic agents, and its role in overcoming drug resistance .

- This compound acts as a kinase inhibitor, specifically targeting certain protein kinases involved in cell signaling pathways. By blocking these kinases, it disrupts aberrant signaling cascades associated with diseases such as cancer, inflammation, and neurodegenerative disorders. Researchers are exploring its selectivity and efficacy against specific kinases .

- 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea exhibits anti-inflammatory properties. It modulates immune responses by suppressing pro-inflammatory cytokines and enzymes. Investigations focus on its potential use in treating inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease .

- Studies suggest that this compound may protect neurons from oxidative stress and excitotoxicity. Researchers explore its potential in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease. Mechanistic studies investigate its impact on neuronal survival pathways and synaptic plasticity .

- Preliminary research indicates that 1-(4-Ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea exhibits antiviral properties. It interferes with viral replication by targeting essential viral enzymes or proteins. Investigations focus on its efficacy against specific viruses, including HIV and hepatitis C .

- The compound’s unique photophysical properties make it interesting for applications in optoelectronics. Researchers explore its use as a fluorescent probe, sensor, or component in organic light-emitting diodes (OLEDs). Its absorption and emission spectra, quantum yield, and stability are under investigation .

Anticancer Properties

Kinase Inhibitor

Anti-inflammatory Agent

Neuroprotective Effects

Antiviral Activity

Photophysical Applications

properties

IUPAC Name |

1-(4-ethoxy-2-phenylquinolin-6-yl)-3-[2-(trifluoromethyl)phenyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20F3N3O2/c1-2-33-23-15-22(16-8-4-3-5-9-16)30-20-13-12-17(14-18(20)23)29-24(32)31-21-11-7-6-10-19(21)25(26,27)28/h3-15H,2H2,1H3,(H2,29,31,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGKFXZGDQOUQDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CC=C3C(F)(F)F)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20F3N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-(2-fluorophenyl)isoxazol-3-yl)methyl 2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetate](/img/structure/B2762840.png)

![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2762842.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenyl-N-(propan-2-yl)acetamide](/img/structure/B2762845.png)

![N-[2-(5,7-dimethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-2-methylpropanamide](/img/structure/B2762854.png)

![N-(3-fluorophenyl)-3-{[4-(4-methoxyphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2762856.png)

![4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2762858.png)